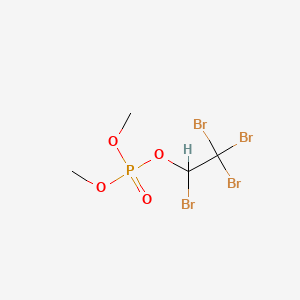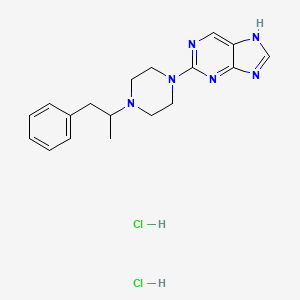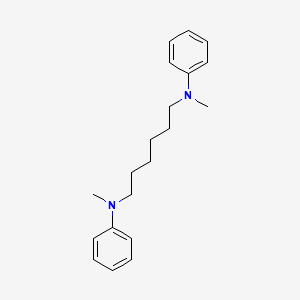
1,6-Hexanediamine, N,N'-dimethyl-N,N'-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is an organic compound with the molecular formula C8H20N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- can be synthesized through several methods. One common method involves the reaction of hexanediamine with methyl iodide and phenyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism of action of 1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of specific metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Hexamethylenediamine: A simpler derivative with only amine groups.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: A derivative with four methyl groups on the nitrogen atoms.
N,N’-Dimethyl-1,6-hexanediamine: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness
1,6-Hexanediamine, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both methyl and phenyl groups on the nitrogen atoms. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
47233-87-4 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-diphenylhexane-1,6-diamine |
InChI |
InChI=1S/C20H28N2/c1-21(19-13-7-5-8-14-19)17-11-3-4-12-18-22(2)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3 |
InChI Key |
PCPYJVBGRZDJLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCN(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)


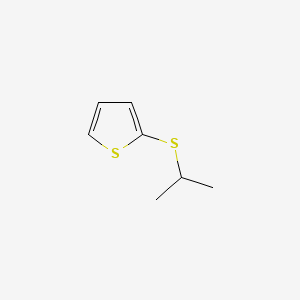
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
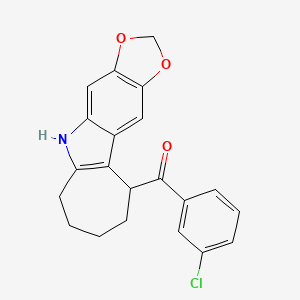
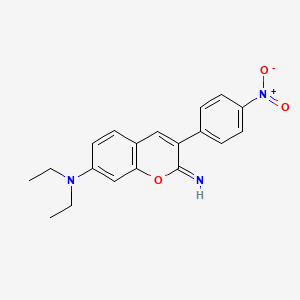

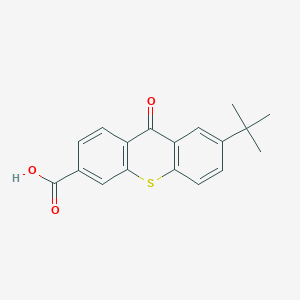
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
